REACTION_SMILES
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[CH2:22]([SiH:23]([CH2:24][CH3:25])[CH2:26][CH3:27])[CH3:28].[Cl:1][CH2:2][C:3](=[O:4])[c:5]1[cH:6][c:7]2[c:11]([cH:12][cH:13]1)[NH:10][C:9](=[O:14])[CH2:8]2.[OH2:29].[OH:15][C:16]([C:17]([F:18])([F:19])[F:20])=[O:21]>>[Cl:1][CH2:2][CH2:3][c:5]1[cH:6][c:7]2[c:11]([cH:12][cH:13]1)[NH:10][C:9](=[O:14])[CH2:8]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[SiH](CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Cc2cc(C(=O)CCl)ccc2N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=C1Cc2cc(CCCl)ccc2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |